![molecular formula C6H11NO3S B13218477 7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)
7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C₆H₁₁NO₃S. It is a bicyclic structure containing an oxygen and nitrogen atom, making it a versatile compound in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable azabicyclo compound with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
類似化合物との比較
Similar Compounds
7-Azabicyclo[4.1.0]heptane: Similar in structure but lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Contains a tert-butyl ester group, which imparts different chemical properties and reactivity.
Uniqueness
7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane is unique due to the presence of the methanesulfonyl group, which enhances its reactivity and makes it suitable for a wider range of chemical transformations compared to its analogs .
特性
分子式 |
C6H11NO3S |
|---|---|
分子量 |
177.22 g/mol |
IUPAC名 |
7-methylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H11NO3S/c1-11(8,9)7-5-3-2-4-10-6(5)7/h5-6H,2-4H2,1H3 |
InChIキー |
FVMYESAEMDYCDZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1C2C1OCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


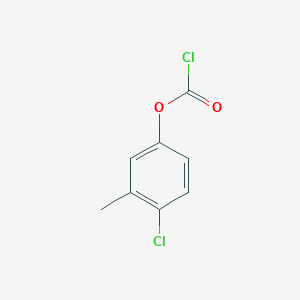
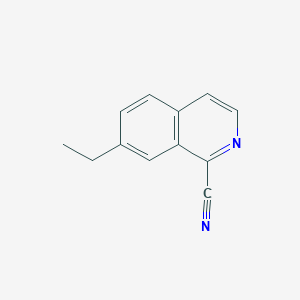




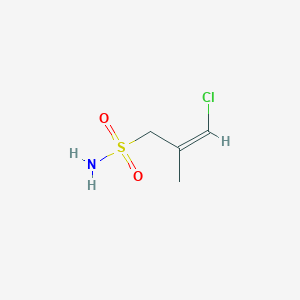
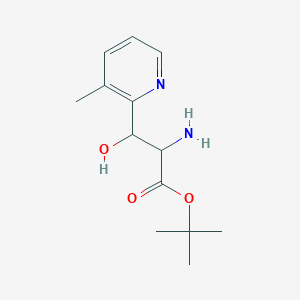
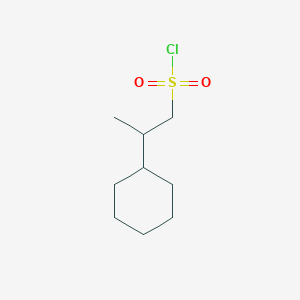
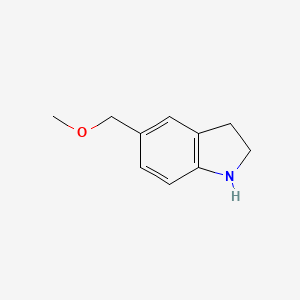


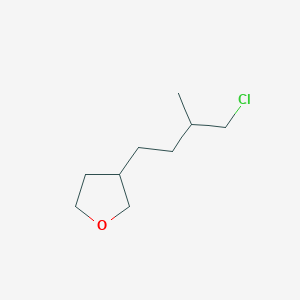
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
